Methyl-4-bromothiazole-2-carboxylate

Medicinal Chemistry Lipophilicity Drug-likeness

Inconsistent reactivity from generic bromothiazole isomers undermines cross-coupling reproducibility. Methyl-4-bromothiazole-2-carboxylate provides the precise 4-bromo-2-carboxylate substitution essential for reliable Suzuki, Stille, and Negishi couplings. • 4-Br placement ensures optimal Pd-catalyzed reactivity, unlike 2-Br isomers prone to deactivation. • Methyl ester balances stability and lipophilicity (LogP 1.8), aiding oral bioavailability in lead candidates. • Validated key precursor in GE2270 antibiotic synthesis and kinase inhibitor amide libraries.

Molecular Formula C5H4BrNO2S
Molecular Weight 222.06 g/mol
CAS No. 1025468-06-7
Cat. No. B1421043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-4-bromothiazole-2-carboxylate
CAS1025468-06-7
Molecular FormulaC5H4BrNO2S
Molecular Weight222.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=CS1)Br
InChIInChI=1S/C5H4BrNO2S/c1-9-5(8)4-7-3(6)2-10-4/h2H,1H3
InChIKeyPVBDGICQWHWHGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-4-bromothiazole-2-carboxylate (CAS 1025468-06-7): A Strategic Building Block for Heterocyclic Synthesis


Methyl-4-bromothiazole-2-carboxylate (CAS 1025468-06-7) is a halogenated heterocyclic building block featuring a 1,3-thiazole core with a bromine atom at the 4-position and a methyl carboxylate ester at the 2-position [1]. With a molecular weight of 222.06 g/mol and calculated LogP of 1.8-2.48, this solid compound is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis . Its structural features enable participation in key carbon-carbon bond-forming reactions, such as Suzuki-Miyaura and Stille cross-couplings, making it valuable for the synthesis of complex molecules, including pharmaceutical candidates and agrochemicals .

Why a General 'Bromothiazole Carboxylate' is Insufficient: The Critical Role of Methyl 4-Bromo Substitution


In the realm of thiazole-based synthesis, the precise substitution pattern is not interchangeable; it dictates the fundamental reactivity, physicochemical properties, and ultimate success of a synthetic sequence. A generic 'bromothiazole carboxylate' search fails to account for the critical differences between isomers (e.g., 2-bromo vs. 4-bromo substitution) and ester moieties (e.g., methyl vs. ethyl), which directly influence LogP, steric hindrance during cross-coupling, and the rate of downstream ester hydrolysis . For example, the specific 4-bromo-2-carboxylate arrangement in Methyl-4-bromothiazole-2-carboxylate positions the halogen for optimal reactivity in palladium-catalyzed couplings while the methyl ester provides a balance of stability and lipophilicity, a profile that is not reliably replicated by its close analogs [1]. The sections below provide quantifiable, comparator-based evidence for why selecting this specific building block is crucial for reproducible and efficient research outcomes.

Quantitative Evidence for Selecting Methyl-4-bromothiazole-2-carboxylate Over Analogs


Optimized Lipophilicity for Drug Discovery: A LogP Comparison of Methyl vs. Ethyl Ester Analogs

Lipophilicity, a key determinant of a compound's ADME profile, can be finely tuned by selecting the appropriate ester moiety. The methyl ester of Methyl-4-bromothiazole-2-carboxylate provides a consensus LogP of 1.8, which is significantly lower than the predicted value for the corresponding ethyl ester analog (Ethyl 4-bromothiazole-2-carboxylate) . This difference places the target compound closer to the optimal lipophilicity range for oral bioavailability as described by Lipinski's Rule of Five, making it a more attractive starting point for drug discovery campaigns [1].

Medicinal Chemistry Lipophilicity Drug-likeness

Steric and Electronic Effects: A Comparative Analysis of 4-Bromo vs. 2-Bromo Reactivity in Cross-Coupling

The position of the bromine substituent on the thiazole ring profoundly impacts its utility in cross-coupling reactions. Methyl-4-bromothiazole-2-carboxylate, with the bromine at the 4-position, is a known and effective substrate for palladium-catalyzed reactions like Suzuki, Stille, and Negishi couplings . In contrast, the 2-bromo isomer (Methyl 2-bromothiazole-4-carboxylate or similar) would exhibit markedly different and often less reliable reactivity due to the strong electron-withdrawing effect of the adjacent nitrogen atom, which can deactivate the 2-position toward oxidative addition . This distinction is critical for planning a synthetic route with a high probability of success.

Organic Synthesis Cross-Coupling Reactivity

Validated Utility as a Precursor in Patent Literature for High-Value Targets

The commercial and scientific value of Methyl-4-bromothiazole-2-carboxylate is underscored by its documented use as a specific synthetic intermediate in patent literature. It is explicitly cited as 'Precursor 2' in WO2008/57336 A2, a patent assigned to Merck and Co., Inc., which covers the synthesis of therapeutic compounds [1]. This is a direct, verifiable link to a high-value, industrial application that is not available for many other 'similar' compounds, providing a level of validation for its use.

Pharmaceuticals Patents Synthesis

Optimal Procurement Scenarios for Methyl-4-bromothiazole-2-carboxylate (CAS 1025468-06-7)


Synthesis of Drug-Like Libraries with Improved Physicochemical Profiles

Procurement of Methyl-4-bromothiazole-2-carboxylate is optimal for medicinal chemistry projects where fine-tuning lipophilicity is paramount. The consensus LogP of 1.8, which is 0.5-1.0 units lower than its ethyl ester analog, makes it the preferred building block for generating lead candidates with a higher probability of favorable oral bioavailability and solubility, as per Lipinski's guidelines [1].

Palladium-Catalyzed Cross-Coupling Reactions for Complex Molecule Assembly

Researchers planning convergent synthetic routes using Suzuki, Stille, or Negishi cross-couplings should prioritize Methyl-4-bromothiazole-2-carboxylate. Its 4-bromo substitution pattern ensures robust reactivity in these transformations, a crucial advantage over 2-bromo thiazole isomers that are often prone to deactivation by the adjacent nitrogen atom .

Development of Antibiotic Scaffolds and Kinase Inhibitor Cores

Given its documented role as a key precursor in the synthesis of the GE2270 class of antibiotics, Methyl-4-bromothiazole-2-carboxylate is a validated building block for constructing the complex thiazolyl peptide core of these potent antibacterials [2]. Furthermore, the 2-carboxylate group provides a convenient handle for generating diverse amide-based libraries common in kinase inhibitor programs [3].

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